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Compound of Interest

Compound Name:
Ethyl 2-Methyl-2-(4-

sulfamoylphenyl)propionate

Cat. No.: B022916 Get Quote

This guide provides a comprehensive analysis of the spectroscopic data for Ethyl 2-Methyl-2-
(4-sulfamoylphenyl)propionate, a compound of interest in medicinal chemistry and drug

development, potentially as an analog or intermediate for non-steroidal anti-inflammatory drugs

(NSAIDs). The structural confirmation of such molecules is paramount, and this document

serves as an in-depth resource for researchers, offering a detailed interpretation of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality

behind the spectral features is explained to provide a deeper understanding beyond simple

data reporting.

Molecular Structure and Spectroscopic Overview
The foundational step in any spectroscopic analysis is the clear visualization of the molecular

structure. This allows for a logical assignment of signals and absorption bands to specific

functional groups and atomic environments within the molecule.

Figure 1: 2D Structure of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate.
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Proton NMR is instrumental in defining the number of distinct proton environments and their

connectivity. For the title compound, the spectrum is predicted to show characteristic signals for

the ethyl group, the gem-dimethyl protons, the aromatic protons, and the sulfonamide protons.

The analysis is based on established chemical shift ranges and substituent effects on benzene

rings[1][2].

Predicted ¹H NMR Data (400 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~7.85 Doublet (d) 2H
Aromatic (H-3,

H-5)

Protons ortho to

the electron-

withdrawing

sulfonamide

group are

significantly

deshielded and

shifted downfield.

They appear as

a doublet due to

coupling with the

adjacent meta

protons.

~7.45 Doublet (d) 2H
Aromatic (H-2,

H-6)

Protons meta to

the sulfonamide

group (and ortho

to the alkyl

substituent) are

less deshielded.

They appear as

a doublet due to

coupling with the

ortho protons.

~5.0-6.0 Broad Singlet 2H -SO₂NH₂ The chemical

shift of

sulfonamide

protons can vary

and is

concentration-

dependent. They

often appear as

a broad singlet

due to

quadrupole
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broadening from

the nitrogen

atom and

potential

hydrogen

exchange.

~4.15 Quartet (q) 2H -OCH₂CH₃

The methylene

protons of the

ethyl ester are

adjacent to an

oxygen atom,

causing a

downfield shift.

The signal is split

into a quartet by

the three

neighboring

methyl protons.

~1.60 Singlet (s) 6H -C(CH₃)₂

The six protons

of the two methyl

groups are

equivalent and

attached to a

quaternary

carbon, so they

appear as a

sharp singlet.

Their position is

typical for a

benzylic gem-

dimethyl group.

~1.20 Triplet (t) 3H -OCH₂CH₃ The terminal

methyl protons of

the ethyl ester

are split into a

triplet by the two
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adjacent

methylene

protons.

¹³C NMR Spectroscopy: Carbon Skeleton Mapping
Carbon-13 NMR provides a detailed map of the carbon framework of the molecule. Each

unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization

and electronic environment. The predicted chemical shifts are based on typical values for

substituted benzenes and esters[3][4].

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment Rationale

~175.0 C=O (Ester)

The carbonyl carbon of the

ester group is highly

deshielded and appears at a

characteristic downfield

position[4].

~148.0 Aromatic (C-4)

The ipso-carbon attached to

the sulfonamide group is

deshielded.

~142.0 Aromatic (C-1)

The ipso-carbon bearing the

alkyl substituent is also a

quaternary carbon and

appears downfield.

~128.0 Aromatic (C-2, C-6)
Aromatic CH carbons ortho to

the alkyl group.

~126.0 Aromatic (C-3, C-5)
Aromatic CH carbons ortho to

the sulfonamide group.

~61.0 -OCH₂CH₃

The methylene carbon of the

ethyl group is shifted downfield

due to the adjacent oxygen

atom.

~46.0 -C(CH₃)₂ (Quaternary)
The quaternary benzylic

carbon.

~25.0 -C(CH₃)₂

The carbons of the gem-

dimethyl groups are in the

typical aliphatic region.

~14.0 -OCH₂CH₃
The terminal methyl carbon of

the ethyl ester.
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IR spectroscopy is a powerful tool for the rapid identification of key functional groups. The

spectrum is a unique fingerprint of the molecule, with characteristic absorption bands

corresponding to the vibrational frequencies of specific bonds.

Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Rationale

3350-3250
N-H Asymmetric &

Symmetric Stretch
Sulfonamide

Two distinct bands are

expected for the

primary sulfonamide

N-H stretching, which

are characteristic and

confirm the presence

of the -NH₂ group.

~3100-3000 C-H Aromatic Stretch Aromatic Ring

Stretching vibrations

of the C-H bonds on

the benzene ring.

~2980-2850 C-H Aliphatic Stretch Alkyl Groups

Stretching vibrations

for the methyl and

methylene C-H bonds

in the ethyl and gem-

dimethyl groups.

~1735 C=O Stretch Ester

A strong, sharp

absorption band

characteristic of the

carbonyl group in a

saturated aliphatic

ester[5][6].

~1600, ~1475
C=C Aromatic Ring

Stretch
Aromatic Ring

In-plane skeletal

vibrations of the

benzene ring.

~1340 & ~1160 S=O Asymmetric &

Symmetric Stretch

Sulfonamide Two strong absorption

bands are

characteristic of the

sulfonyl group (-SO₂-),

providing definitive

evidence for the

sulfonamide

functionality. The
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asymmetric stretch

occurs at a higher

wavenumber[7].

~1250 & ~1050 C-O Stretch Ester

The ester C-O

stretching vibrations

typically result in two

bands, corresponding

to the C-C-O and O-

C-C asymmetric

stretches, often

referred to as the

"Rule of Three" with

the C=O stretch[8].

~900 S-N Stretch Sulfonamide

Stretching vibration of

the sulfur-nitrogen

bond.

~830
C-H Out-of-Plane

Bend
Aromatic Ring

This bending vibration

is characteristic of a

1,4-disubstituted

(para) benzene ring.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation Analysis
Mass spectrometry provides the molecular weight of the compound and valuable structural

information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) in

positive mode would likely yield the protonated molecule [M+H]⁺.

Predicted Mass Spectrometry Data (ESI+)

Molecular Formula: C₁₂H₁₇NO₄S

Molecular Weight: 271.33 g/mol

[M+H]⁺: m/z 272.1
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Proposed Fragmentation Pathway

The fragmentation of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate is expected to be

directed by its key functional groups. The benzylic position is prone to cleavage, and the

sulfonamide and ester groups can undergo characteristic fragmentations.

[M+H]⁺
m/z 272

Loss of C₂H₄

m/z 244- C₂H₄ (from ethyl)

Loss of C₂H₅OH
m/z 226

- C₂H₅OH

Loss of SO₂NH₂

m/z 192

- SO₂NH₂

Tropylium-like ion
m/z 149

- CO₂Et Loss of CO
m/z 121

- CO

Click to download full resolution via product page

Figure 2: Proposed ESI-MS Fragmentation Pathway.

m/z 244: Loss of ethene (C₂H₄) from the ethyl group via a McLafferty-type rearrangement.

m/z 226: Loss of ethanol (C₂H₅OH) from the ester group.

m/z 192: Cleavage of the C-S bond leading to the loss of the sulfamoyl radical (•SO₂NH₂)

followed by hydrogen abstraction.

m/z 149: A significant fragment resulting from the cleavage of the bond between the

quaternary carbon and the phenyl ring, followed by the loss of the ester group. This benzylic

cation is relatively stable.

m/z 121: Subsequent loss of carbon monoxide (CO) from the m/z 149 fragment.

Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, the following are

detailed, self-validating protocols for the acquisition of the spectroscopic data.
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NMR Spectroscopy Protocol

Sample Preparation: Dissolve approximately 10 mg of Ethyl 2-Methyl-2-(4-
sulfamoylphenyl)propionate in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03%

v/v tetramethylsilane (TMS) as an internal standard.

Instrumentation: Utilize a 400 MHz NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 5 seconds,

and 16 scans.

¹³C NMR Acquisition: Acquire the spectrum with a 30° pulse, a relaxation delay of 2 seconds,

and 1024 scans, using proton decoupling.

Data Processing: Process the free induction decay (FID) with an exponential multiplication

and Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the ¹H and

¹³C spectra to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol

Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with

approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a

transparent disk using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add

32 scans to improve the signal-to-noise ratio.

Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Mass Spectrometry Protocol

Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol. Dilute this

solution 1:100 with a 50:50 mixture of methanol and water containing 0.1% formic acid.

Instrumentation: Employ a high-resolution mass spectrometer equipped with an electrospray

ionization (ESI) source.
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Acquisition (Positive Mode): Infuse the sample solution at a flow rate of 5 µL/min. Set the ESI

source parameters as follows: capillary voltage, 3.5 kV; cone voltage, 30 V; source

temperature, 120°C. Acquire spectra over a mass range of m/z 50-500.

Fragmentation Analysis (MS/MS): Select the [M+H]⁺ ion (m/z 272.1) for collision-induced

dissociation (CID) with argon as the collision gas. Vary the collision energy to observe the

formation of fragment ions.

Conclusion
This guide provides a detailed, predictive spectroscopic analysis of Ethyl 2-Methyl-2-(4-
sulfamoylphenyl)propionate. By systematically interpreting the expected NMR, IR, and MS

data based on fundamental principles and data from analogous structures, a comprehensive

and scientifically sound characterization of the molecule is achieved. These data and protocols

serve as a valuable resource for researchers in the synthesis, quality control, and further

development of this and related compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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